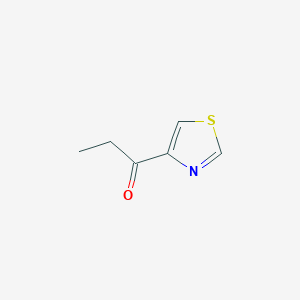

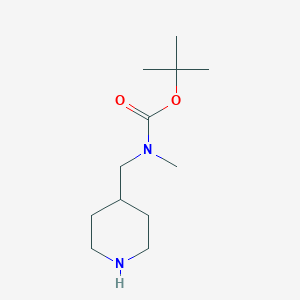

![molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6](/img/structure/B160217.png)

1-Acetylbicyclo[1.1.1]pentane

説明

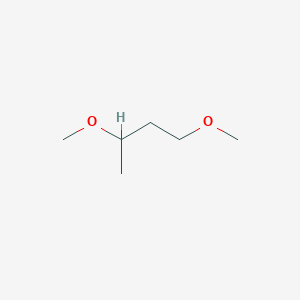

1-Acetylbicyclo[1.1.1]pentane is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with a unique molecular structure consisting of three rings of four carbon atoms each . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring .

Synthesis Analysis

The synthesis of 1-Acetylbicyclo[1.1.1]pentane and its derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of the two novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, 1-phenylseleno-3-acetylbicyclo[1.1.1]pentane (2) and 1-phenylseleno-3-diethoxy-phosphono bicycle[1.1.1]pentane (3), by radical addition of organoselenium reagents to [1.1.1]propellane is also described .Molecular Structure Analysis

The molecular structure of 1-Acetylbicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis

The construction of 1-Acetylbicyclo[1.1.1]pentane derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of bicyclo[1.1.1]pentanes .科学的研究の応用

Synthesis and Modification

- Novel Derivatives Synthesis : Researchers have synthesized novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, indicating the compound's versatility in creating new chemical entities (Marinozzi, Fulco, Rizzo, & Pellicciari, 2004).

- Aminoalkylation for Building Blocks : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines has been reported, highlighting the compound's role in forming valuable building blocks for pharmaceuticals (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

- Molecular Building Applications : 1,3-Diethynylbicyclo[1.1.1]pentane is a valuable molecular building block, especially for creating rigid, rod-like molecules, offering alternatives to pi-conjugated blocks (Kaleta, Nečas, & Mazal, 2012).

Chemical Properties and Reactions

- Solvolysis and Isomerizations : The study of 1-Bromobicyclo[1.1.1]pentane has provided insights into its solvolysis reactions and the formation of specific products, demonstrating the compound's reactivity (Della & Taylor, 1990).

- Acidity and Bond Energy : Research on 3-tert-butylbicyclo[1.1.1]pentane has revealed its significant acidity and strong C-H bond dissociation energy, suggesting its stability and reactivity (Reed, Kass, Mondanaro, & Dailey, 2002).

- Palladium-Catalyzed Synthesis : The palladium-catalyzed synthesis of symmetrically disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes) has been explored, showcasing innovative synthetic routes (Rehm, Ziemer, & Szeimies, 2001).

Advanced Applications

- Electron Transmission Spectroscopy : Electron transmission spectroscopy studies on bicyclo[1.1.1]pentane derivatives have provided insights into through-bond coupling capacities, crucial for understanding molecular interactions (Schafer, Allan, Szeimies, & Sanktjohanser, 1992).

- High Energy Density Materials : Theoretical studies on polynitrobicyclo[1.1.1]pentanes have identified them as potential high-energy density materials for defense applications, thanks to their high heat of formation and stability (Ghule, Sarangapani, Jadhav, & Tewari, 2011).

将来の方向性

The future direction concerning bicyclo[1.1.1]pentanes includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .

特性

IUPAC Name |

1-(1-bicyclo[1.1.1]pentanyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKIJRPCPVSRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylbicyclo[1.1.1]pentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

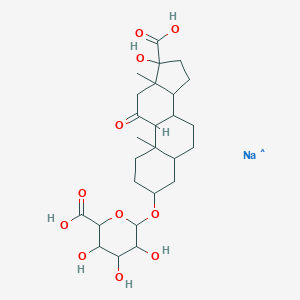

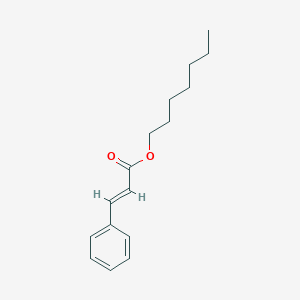

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

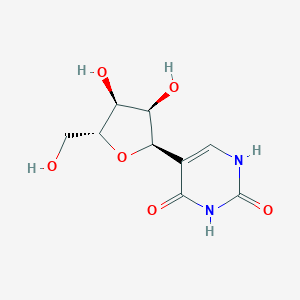

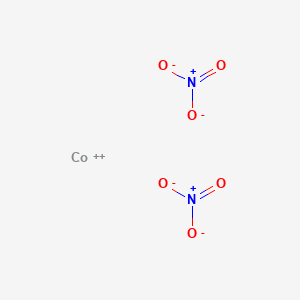

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

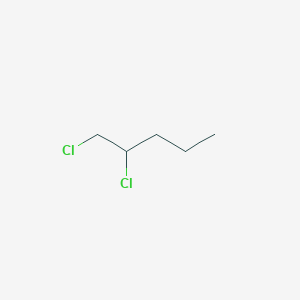

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)